molecular formula C17H20N2O2S B2977373 1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415629-49-9

1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

货号 B2977373
CAS 编号: 2415629-49-9
分子量: 316.42
InChI 键: MWSPCEVPRYYTRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a chemical compound with the molecular formula C18H22N2O2S. This compound is also known as ETC-1002 and is a novel small molecule drug candidate that is being developed for the treatment of cardiovascular diseases. ETC-1002 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.

作用机制

The mechanism of action of ETC-1002 involves the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle and liver, which results in reduced circulating levels of LDL-C and triglycerides. Additionally, ETC-1002 has been shown to have inhibitory effects on acetyl-CoA carboxylase, which is a key enzyme involved in fatty acid synthesis. This results in reduced hepatic lipid synthesis and increased mitochondrial biogenesis, which may be beneficial in reducing the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects that are beneficial in reducing the risk of cardiovascular diseases. It has been shown to reduce circulating levels of LDL-C and triglycerides, and increase HDL-C levels. Additionally, ETC-1002 has been shown to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis. ETC-1002 has also been shown to have beneficial effects on glucose homeostasis, which may be beneficial in reducing the risk of type 2 diabetes.

实验室实验的优点和局限性

ETC-1002 has several advantages for lab experiments. It has been shown to be effective in reducing circulating levels of LDL-C and triglycerides, and increasing HDL-C levels in preclinical studies. Additionally, ETC-1002 has been shown to have anti-inflammatory effects and beneficial effects on glucose homeostasis, which may be beneficial in reducing the risk of cardiovascular diseases. However, ETC-1002 also has some limitations for lab experiments. It is a novel compound and its safety and efficacy in humans are still being evaluated in clinical trials. Additionally, ETC-1002 may have some off-target effects that need to be further studied.

未来方向

There are several future directions for the research on ETC-1002. One direction is to further study its safety and efficacy in humans in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and its effects on lipid metabolism, glucose homeostasis, and inflammation. Another direction is to explore its potential therapeutic applications in other diseases, such as type 2 diabetes and non-alcoholic fatty liver disease. Finally, further studies are needed to explore the potential off-target effects of ETC-1002 and its interactions with other drugs.

合成方法

The synthesis of ETC-1002 involves several steps starting from commercially available starting materials. The first step involves the preparation of 1-(4-ethoxyphenyl)-3-bromo-2-propanol, which is then reacted with thiophene-3-carboxaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropylmethylamine to form the final product ETC-1002.

科学研究应用

ETC-1002 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. ETC-1002 has been shown to reduce LDL-C (low-density lipoprotein cholesterol) levels and increase HDL-C (high-density lipoprotein cholesterol) levels, which are important risk factors for cardiovascular diseases. Additionally, ETC-1002 has been shown to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.

属性

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-5-3-14(4-6-15)19-16(20)18-12-17(8-9-17)13-7-10-22-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPCEVPRYYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。